molecular formula C24H21N3O B11304270 N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

Cat. No.: B11304270
M. Wt: 367.4 g/mol
InChI Key: JFTUQWCEZPIZEQ-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is a synthetic organic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and a 2,2-diphenylacetamide moiety at the 5-position. The 2,2-diphenylacetamide group is a pharmacophoric motif known for its role in medicinal chemistry, particularly in antimycobacterial agents and pharmaceuticals such as loperamide and darifenacin .

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C24H21N3O/c28-24(23(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-22-16-17-25-27(22)18-19-10-4-1-5-11-19/h1-17,23H,18H2,(H,26,28)

InChI Key

JFTUQWCEZPIZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 1-benzyl-1H-pyrazole-5-amine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive sites:

  • Pyrazole ring : Susceptible to electrophilic substitution at positions 3 and 4.

  • Benzyl group : Prone to oxidation or cleavage under harsh conditions.

  • Diphenylacetamide moiety : Amide bond hydrolysis (acidic/basic conditions) or nucleophilic attack on the carbonyl .

Electrophilic Substitution

The aromatic rings (benzyl and diphenyl acetamide) undergo electrophilic substitution. For example:

  • Nitration : Electrophilic nitration at para positions of aryl rings under controlled temperatures.

  • Halogenation : Chlorination or bromination at activated positions .

Nucleophilic Attack

The carbonyl group in the diphenylacetamide moiety reacts with nucleophiles (e.g., Grignard reagents, hydrazines):

  • Hydrolysis : Acidic/basic hydrolysis converts the amide to a carboxylic acid.

  • Acylation : Reaction with acyl chlorides to form mixed anhydrides .

Biologically Relevant Reactions

Pyrazole derivatives exhibit diverse bioactivity, suggesting plausible mechanisms for this compound:

  • Enzyme inhibition : Potential binding to catalytic sites via hydrogen bonding (amide group) or π-π stacking (aromatic rings) .

  • Anticancer activity : DNA intercalation or interference with kinase signaling pathways .

Structural Analogues and Comparative Reactivity

CompoundKey Structural DifferencesReactivity Trends
1-benzylpyrazoleLacks diphenylacetamide groupReduced nucleophilic reactivity due to absence of carbonyl
4-aminoantipyrineAmino group replaces benzylIncreased basicity, altering solubility and nucleophilicity
Trifluoromethyl pyrazolesElectron-withdrawing substituentsEnhanced electrophilic substitution rates

Optimization Strategies

  • Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF) improves solubility and reaction efficiency .

  • Catalysts : Transition metals (e.g., Cu(OTf)₂) enhance regioselectivity in cyclization steps .

  • Ligands : Use of Me₂Phen ligands improves yields in acylation reactions .

Challenges and Limitations

  • Regioselectivity : Control of substitution patterns on the pyrazole ring remains challenging .

  • Stability : The benzyl group may undergo oxidative cleavage under harsh conditions.

  • Scalability : Purification via recrystallization may limit large-scale synthesis .

Scientific Research Applications

Pharmacological Properties

The pyrazole moiety, which is present in N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide, is known for its diverse pharmacological activities. Compounds containing the pyrazole structure have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and analgesic properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The compound's efficacy in reducing inflammation has been evaluated using various in vivo models, including carrageenan-induced paw edema tests.

Anticancer Potential

This compound has shown promise in anticancer applications. Pyrazole derivatives are reported to induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 and A549 .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that compounds with the pyrazole structure can exhibit activity against a range of bacteria and fungi. The presence of specific substituents on the pyrazole ring can enhance antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

Study ReferenceCompound EvaluatedBiological ActivityKey Findings
Pyrazole Derivative 28AnticancerSignificant cytotoxicity against MCF7 cell line with IC50 values indicating potent activity.
4g, 4i, 4k PyrazolesAnti-inflammatoryExhibited higher efficacy than standard drugs like diclofenac sodium in reducing inflammation.
3-aryl PyrazolesAntimicrobialShowed promising antibacterial activity against multiple strains with minimum inhibitory concentrations lower than standard antibiotics.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related derivatives, focusing on core heterocycles and substituents:

Compound Name Core Structure Substituents/R-Groups Key Features
N-(1-Benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide Pyrazole 1-Benzyl, 5-(2,2-diphenylacetamide) Benzyl group enhances lipophilicity; pyrazole allows conformational flexibility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole 6-Trifluoromethyl, 2-(2,2-diphenylacetamide) Electron-withdrawing CF₃ group may improve metabolic stability. Microwave synthesis (42% yield).
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Benzothiazole 2-(2,2-diphenylacetamide)acetamide Extended acetamide chain; synthesized at room temperature (24 hours).
N1-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide Pyrazole 1,3-Diphenyl, 5-(2-fluorobenzamide) Fluorine atom introduces electronegativity; lacks diphenylacetamide moiety.

Key Observations :

  • Core Heterocycle: Pyrazole (target compound) vs. Benzothiazoles, however, are widely explored for antimicrobial and anticancer activities .
  • Substituent Effects : The 2,2-diphenylacetamide group is conserved in all analogs except the 2-fluorobenzamide derivative . Its bulky aromatic groups may enhance π-π stacking or hinder enzymatic degradation. The trifluoromethyl group in compound 15 likely increases lipophilicity and oxidative stability.
Crystallographic and Conformational Analysis

The crystal structure of 2,2-diphenylacetamide (core moiety) reveals a dihedral angle of ~85° between phenyl rings, creating a non-planar conformation that may influence molecular packing or receptor binding . Analogous pyrazole derivatives (e.g., compound in ) could exhibit similar torsional flexibility, though the benzyl group may introduce additional steric constraints.

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N2OC_{24}H_{22}N_2O, with a molecular weight of approximately 370.44 g/mol. The structure consists of a pyrazole ring substituted with a benzyl group and an acetamide moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that certain pyrazole derivatives showed selective potency against prostate cancer (PC-3) and cervical cancer (SiHa) cell lines, with IC50 values as low as 2.97 µM . This selectivity suggests that modifications in the structure can enhance anticancer efficacy while minimizing toxicity to normal cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In one investigation, a series of pyrazole-substituted compounds were evaluated for their ability to inhibit carrageenan-induced paw edema in animal models. One compound demonstrated an inhibition percentage of 85.78%, outperforming standard anti-inflammatory drugs like indomethacin . This highlights the therapeutic potential of pyrazole derivatives in managing inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Tubulin Binding : Some pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics critical for cancer cell division .
  • Cyclooxygenase Inhibition : Certain analogs act as selective COX-2 inhibitors, reducing inflammation and pain .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies have indicated that the presence of electronegative substituents on the benzamide moiety enhances potency against specific targets such as mGluR5 receptors . This information can guide future synthesis efforts to develop more effective therapeutic agents.

Case Study 1: Anticancer Efficacy

In a study involving various synthesized pyrazole derivatives, one compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 3.60 µM. Notably, these compounds showed minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM), underscoring their selective action against cancer cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of a novel series of pyrazole derivatives. The lead compound showed an impressive percentage inhibition of edema in animal models compared to standard treatments, indicating its potential as a new anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. A nucleophilic substitution reaction between 1-benzyl-1H-pyrazol-5-amine and 2,2-diphenylacetyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) is a key step. Alternative routes may utilize coupling reagents like HATU or DCC for amide bond formation. Reaction optimization should focus on controlling steric hindrance from the diphenylacetamide moiety and ensuring regioselectivity in pyrazole functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution patterns on the pyrazole ring and the absence of regioisomers.
  • LC-MS or HPLC (using C18 columns with acetonitrile/water gradients) to assess purity (>95% by UV detection at 254 nm).
  • X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects, as demonstrated for related 2,2-diphenylacetamide derivatives .

Q. What preliminary bioactivity assays are recommended for screening this compound?

  • Methodological Answer : Initial screens should target receptor-binding assays (e.g., GPCRs or nuclear receptors like TLX, given structural analogs in evidence) . Antimycobacterial activity testing is also relevant, as 2,2-diphenylacetamide derivatives have shown such properties in prior studies. Use Mycobacterium tuberculosis H37Rv strains with isoniazid as a positive control .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s solubility and stability?

  • Methodological Answer : X-ray studies of 2,2-diphenylacetamide analogs reveal that N–H⋯O hydrogen bonds and C–H⋯π interactions dominate packing. These interactions reduce solubility in polar solvents but enhance thermal stability (e.g., melting points >400 K). Computational modeling (DFT or MD simulations) can predict solubility parameters by analyzing lattice energy and solvent-accessible surface area .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from differential metabolic stability or off-target effects. Employ orthogonal assays:

  • CYP450 inhibition studies to assess metabolic interference.
  • Proteomics profiling (e.g., kinome-wide screens) to identify unintended targets.
  • Adjust assay conditions (e.g., serum-free media vs. plasma protein binding) to isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of this scaffold?

  • Methodological Answer : Systematic modifications include:

  • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-position to enhance receptor affinity, as seen in TLX ligands .
  • Diphenylacetamide tweaks : Replace phenyl rings with heteroaromatics (e.g., thiophene) to improve solubility while retaining hydrophobic interactions.
  • Bioisosteric replacement : Substitute the benzyl group with cyclopropylmethyl to reduce metabolic liability .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor™ to estimate:

  • LogP : ~4.2 (high lipophilicity, requiring formulation optimization).
  • Blood-brain barrier permeability : Likely low due to molecular weight (>400 g/mol) and polar surface area (>80 Ų).
  • CYP3A4/2D6 interactions : Predicted based on pyrazole and acetamide motifs .

Methodological Considerations

  • Data Validation : Cross-reference spectral data (e.g., NMR shifts) with PubChem entries for analogous compounds to confirm assignments .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture exclusion) to mitigate variability in yields .
  • Ethical Compliance : Adhere to institutional guidelines for bioactivity testing, particularly for antimicrobial assays involving pathogenic strains .

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